2-Chloro-4-(difluoromethyl)aniline
Description
2-Chloro-4-(difluoromethyl)aniline is a halogenated aniline derivative characterized by a chloro substituent at the 2-position and a difluoromethyl group at the 4-position of the aromatic ring. The difluoromethyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine substituents are known to modulate lipophilicity, pKa, and bioavailability .
Properties
Molecular Formula |
C7H6ClF2N |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H,11H2 |
InChI Key |
AIYLNYIWITVXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)aniline typically involves the halogenation of aniline derivatives followed by the introduction of the difluoromethyl group. One common method involves the reaction of 4-chloroaniline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and difluoromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) activates the aromatic ring toward electrophilic attack, while the chloro and difluoromethyl groups exert electron-withdrawing effects. Protonation of the amino group under acidic conditions converts it to -NH₃⁺, altering regioselectivity.
Key Reactions:
| Reaction Type | Reagents/Conditions | Position Selectivity | Major Product | Yield/Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -NH₃⁺ | 2-Chloro-4-(difluoromethyl)-5-nitroaniline | Moderate (40–60%) |
| Sulfonation | H₂SO₄, 100°C | Meta to -NH₃⁺ | 2-Chloro-4-(difluoromethyl)-5-sulfoaniline | Requires excess SO₃ |
| Halogenation | Cl₂/FeCl₃, 25°C | Ortho to -NH₂ | 2,5-Dichloro-4-(difluoromethyl)aniline | Steric hindrance limits efficiency |
Mechanistic Insight :
-
Under neutral/basic conditions, -NH₂ directs electrophiles to para/ortho positions.
-
In acidic media, -NH₃⁺ deactivates the ring, favoring meta substitution relative to the amino group but influenced by adjacent substituents .
Nucleophilic Substitution
The chloro substituent undergoes substitution under specific conditions, aided by electron withdrawal from the difluoromethyl group.
Example Reaction:
| Target Site | Reagents | Conditions | Product | Efficiency |
|---|---|---|---|---|
| Chlorine Replacement | KNH₂, NH₃(l) | −33°C, 12 h | 2-Amino-4-(difluoromethyl)aniline | Low (20–30%) |
Limitations :
-
Aromatic C-Cl bonds are less reactive than aliphatic analogs.
-
Steric hindrance from the difluoromethyl group reduces accessibility .
Oxidation:
-
Amino Group : Strong oxidants (e.g., KMnO₄) convert -NH₂ to nitro (-NO₂), yielding 2-chloro-4-(difluoromethyl)nitrobenzene. This reaction is pH-sensitive and proceeds optimally in acidic media.
-
Difluoromethyl Group : Resists oxidation under standard conditions due to C-F bond stability .
Reduction:
-
Nitro Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, regenerating the parent compound or forming intermediates for further functionalization.
Radical-Mediated Reactions
Photoinduced methods enable difluoroalkylation and cross-coupling, leveraging the compound’s electron-deficient aromatic system.
Experimental Protocol :
| Component | Role | Quantity |
|---|---|---|
| Eosin Y | Photocatalyst | 1 mol% |
| K₂CO₃ | Base | 1.5 equiv |
| ICF₂COOEt | Difluoroalkyl Source | 1.3 equiv |
| DMF | Solvent | 3 vol |
| Light Source | 525 nm LED | 24 h irradiation |
Outcome :
-
Difluoroalkyl radicals add to the aromatic ring, forming 2-chloro-4-(difluoromethyl)-N-(difluoroethyl)aniline derivatives.
-
Yield : 55–72%, depending on substituent electronic effects .
Mechanism :
-
Photoexcitation of Eosin Y generates a radical pair.
-
Electron transfer produces a difluoroalkyl radical (*CF₂COOEt).
-
Radical addition occurs at electron-deficient ring positions, followed by rearomatization.
Comparative Reactivity
The compound’s reactivity diverges from analogs due to the difluoromethyl group’s strong electron-withdrawing nature:
Research Advancements
Recent studies highlight innovative applications:
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into organic compounds is known to enhance their biological activity. The presence of the difluoromethyl group in 2-Chloro-4-(difluoromethyl)aniline can improve the pharmacokinetic properties of drug candidates. Research has shown that compounds containing difluoromethyl groups exhibit increased metabolic stability and bioavailability.
Case Study:
A study demonstrated that aniline derivatives with difluoromethyl substituents showed promising activity against specific cancer cell lines, indicating potential as anticancer agents .
Agrochemicals
In the field of agrochemicals, this compound can be utilized as an intermediate in the synthesis of herbicides and pesticides. Its unique reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.
Data Table: Applications in Agrochemicals
| Compound Type | Example Application | Activity Level |
|---|---|---|
| Herbicides | Synthesis of selective herbicides | High |
| Pesticides | Development of pest control agents | Moderate |
Materials Science
The compound can also serve as a building block for advanced materials, including polymers and nanocomposites. Its ability to participate in cross-linking reactions makes it valuable for creating durable materials with specific properties.
Case Study:
Research into polymeric materials incorporating difluoromethyl anilines has shown that these materials exhibit improved thermal stability and mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Fluorinated Groups: The trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups increase lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs, enhancing resistance to oxidative metabolism .
- Chloro Substituent : The 2-chloro group sterically hinders electrophilic substitution, directing reactivity to the 4- and 6-positions. This regioselectivity is exploited in heteroannulation reactions (e.g., carbazole synthesis) .
- Heterocyclic Substituents : Imidazole or pyrrole groups (e.g., 2-Chloro-4-(1H-imidazol-1-yl)aniline) introduce hydrogen-bonding sites, critical for target binding in drug design .
Biological Activity
2-Chloro-4-(difluoromethyl)aniline is an aromatic amine compound with notable biological activity. Its structural properties, particularly the presence of halogen substituents, contribute to its reactivity and interaction with biological systems. This article reviews the biological activities associated with this compound, including its metabolism, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClF2N. It features a chloro group and a difluoromethyl group attached to an aniline structure, which significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H6ClF2N |
| Molecular Weight | 179.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 39885-50-2 |
Metabolism and Excretion
Research has shown that the metabolism of this compound involves several pathways. A study on rats demonstrated that after administration, the compound was rapidly metabolized, with significant urinary excretion of metabolites. The major metabolite identified was 2-amino-3-chloro-5-difluoromethylphenylsulphate, accounting for approximately 33.5% of the dose excreted .
Pharmacological Effects
The pharmacological profile of this compound indicates its potential as a therapeutic agent. It has been investigated for its antagonistic activity against P2X3 receptors, which are involved in pain signaling pathways. The introduction of halogen substituents has been shown to enhance metabolic stability and receptor binding affinity, making it a candidate for pain management therapies .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various aniline derivatives highlight that the position and type of substituents significantly affect biological activity. For instance, compounds with trifluoromethyl groups demonstrated increased metabolic stability compared to their difluoromethyl counterparts. This suggests that modifications in the halogen pattern can optimize pharmacological properties while minimizing metabolic degradation .
Case Study: Antimicrobial Activity
In a comparative study of several halogenated anilines, this compound exhibited noteworthy antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be between 0.8 to 1.6 µM, indicating potent activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-(difluoromethyl)aniline, and how can purity be ensured during synthesis?
- Methodology : A common approach involves halogenation and fluoromethylation of aniline derivatives. For example, chlorination at the 2-position can be achieved using sulfuryl chloride (SO₂Cl₂) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C). Difluoromethylation at the 4-position may employ reagents like ClCF₂H or BrCF₂H in the presence of a copper catalyst .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (e.g., using aniline-specific columns as in ) .
Q. How can the structure of this compound be confirmed spectroscopically?
- Techniques :
- ¹H/¹³C NMR : The aromatic protons appear as a singlet or doublet (δ 6.5–7.5 ppm), with splitting patterns reflecting substitution. The difluoromethyl (-CF₂H) group shows a triplet (²JHF ~50 Hz) in ¹H NMR and a quartet in ¹⁹F NMR (δ -120 to -130 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 193.5 (C₇H₆ClF₂N). Fragmentation patterns include loss of Cl (-35.5) and CF₂H (-51) .
- Reference Standards : Cross-check with databases like PubChem or commercial NMR libraries (e.g., ATR libraries in ) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles, fume hood) due to toxicity (H301/H311: toxic if swallowed/in contact with skin). Avoid inhalation (H335) by working under negative pressure.
- Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before incineration. Follow UN2810 transport regulations for toxic solids .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic properties of this compound in catalytic applications?
- Mechanistic Insight : The -CF₂H group exhibits strong electron-withdrawing effects (σₚ ~0.43), altering the aromatic ring's electron density. This enhances electrophilic substitution reactivity at meta/para positions, which can be quantified via Hammett plots or DFT calculations (B3LYP/6-31G* basis set) .
- Case Study : In , a difluoromethylated aniline derivative demonstrated improved binding affinity in enzyme inhibition due to fluorine’s polar hydrophobic effect .
Q. What experimental design optimizes the photocatalytic degradation of this compound in environmental studies?
- Box-Behnken Design : Optimize variables like catalyst load (MnFe₂O₄/Zn₂SiO₄), pH (5–9), and UV intensity using a three-factor, three-level design. Measure degradation efficiency via UV-Vis (λmax ~280 nm for aniline derivatives) .
- Kinetic Analysis : Pseudo-first-order kinetics (ln(C/C₀) vs. time) can model degradation rates. LC-MS identifies intermediates (e.g., chlorinated quinones) .
Q. How do structural analogs (e.g., trifluoromethyl vs. difluoromethyl) affect bioactivity in drug discovery?
- Comparative Analysis : Replace -CF₂H with -CF₃ in lead compounds and assay for pharmacokinetic changes. For example, -CF₂H may reduce logP (increased hydrophilicity) compared to -CF₃, impacting membrane permeability (Caco-2 cell assays) .
- Data Interpretation : In , a trifluoromethyl analog showed higher thermal stability (m.p. 290°C) than difluoromethyl derivatives, suggesting divergent solid-state interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
